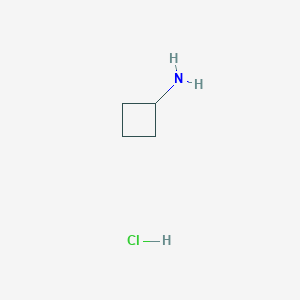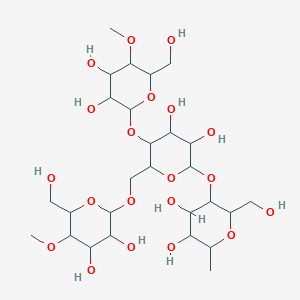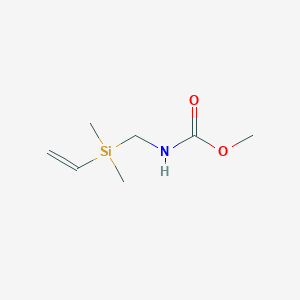![molecular formula C22H37NO2 B051940 Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- CAS No. 115241-77-5](/img/structure/B51940.png)
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-, also known as AUDA, is a compound that has been extensively studied for its potential therapeutic applications. AUDA belongs to a class of compounds called soluble epoxide hydrolase inhibitors (sEHIs), which have been shown to have anti-inflammatory, analgesic, and antihypertensive effects.
Mecanismo De Acción
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. By inhibiting sEH, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- increases the levels of EETs, which have anti-inflammatory, analgesic, and antihypertensive effects.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to have a number of biochemical and physiological effects. In animal models, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure, reduce inflammation, and alleviate pain. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been shown to have anti-angiogenic effects, which may make it useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is that it is a highly specific inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. However, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research on Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-. One area of research is the development of more potent and selective sEHIs. Another area of research is the use of sEHIs in the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, there is ongoing research on the role of EETs and sEH in various biological processes, which may lead to the discovery of new therapeutic targets.
Métodos De Síntesis
The synthesis of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- involves the reaction between 2,4-bis(1,1-dimethylpropyl)phenol and diethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by column chromatography. The yield of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- is typically around 50%.
Aplicaciones Científicas De Investigación
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of hypertension. Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to lower blood pressure in animal models of hypertension, and clinical trials are currently underway to test its efficacy in humans.
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has also been studied for its anti-inflammatory and analgesic effects. In animal models of inflammation and pain, Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- has been shown to reduce inflammation and pain, and clinical trials are underway to test its efficacy in humans.
Propiedades
Número CAS |
115241-77-5 |
|---|---|
Nombre del producto |
Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl- |
Fórmula molecular |
C22H37NO2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-9-21(5,6)17-13-14-19(18(15-17)22(7,8)10-2)25-16-20(24)23(11-3)12-4/h13-15H,9-12,16H2,1-8H3 |
Clave InChI |
XPMOSENNLCJCAD-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)N(CC)CC)C(C)(C)CC |
Otros números CAS |
115241-77-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



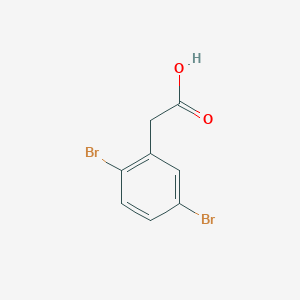
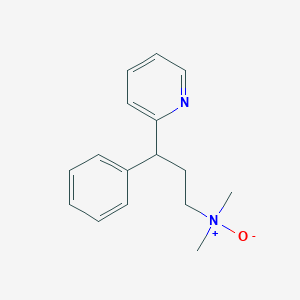
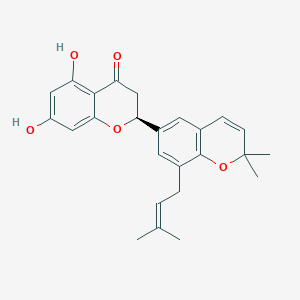
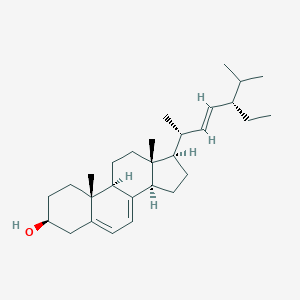
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
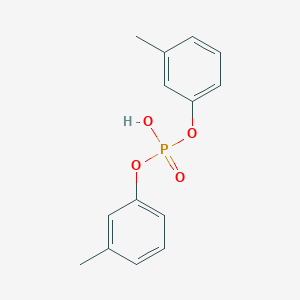
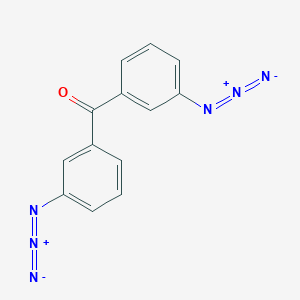
![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
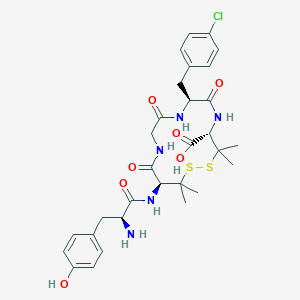
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
